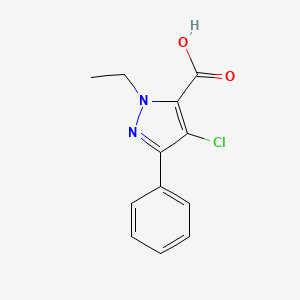

4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-2-ethyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-15-11(12(16)17)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFQYOZVWQEDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501195998 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-ethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630763-37-9 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-ethyl-3-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630763-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-ethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid under catalytic conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .

Scientific Research Applications

4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs and their substituents:

Key Findings

Substituent Position and Electronic Effects

- Ethyl vs. Methyl at Position 1 : The ethyl group in the target compound enhances lipophilicity compared to methyl (e.g., 4-chloro-1-methyl analog, MW 160.56 vs. 238.68 for the target compound). This may improve membrane permeability but reduce metabolic stability .

Functional Group Impact

- Carboxylic Acid Position : Derivatives with carboxylic acid at position 5 (target compound) vs. position 3 (e.g., CAS 127892-62-0) exhibit differing acidity and hydrogen-bonding capabilities, influencing solubility and protein interactions .

Biological Activity

4-Chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 240.68 g/mol

- CAS Number : 127892-62-0

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including 4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid, exhibit significant anticancer properties. Pyrazoles have been reported to inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies have demonstrated that compounds with a pyrazole scaffold can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways associated with cancer cell survival and proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Pyrazole derivatives have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, IC values for related compounds have been reported as low as 5.40 μM for COX inhibition .

The biological activity of 4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells.

- Interference with Cellular Signaling : By modulating various signaling pathways, it can alter cell survival and proliferation dynamics.

Case Studies

A notable study evaluated the anticancer effects of various pyrazole derivatives, including 4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid, demonstrating significant inhibition of tumor growth in xenograft models . Another investigation focused on its anti-inflammatory properties, where it showed promising results comparable to standard anti-inflammatory drugs like diclofenac .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with phenylhydrazine derivatives in the presence of a base (e.g., K₂CO₃) to form pyrazole intermediates, followed by chlorination and hydrolysis steps to yield the carboxylic acid moiety . Key parameters include temperature control (70–90°C) and solvent selection (e.g., ethanol or DMF). Purity is often verified via HPLC (>95%) and melting point analysis.

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal studies (e.g., space group P1̄, unit cell parameters a = 8.92 Å, b = 10.15 Å, c = 12.30 Å) reveal bond lengths (C–Cl: 1.73 Å, C=O: 1.21 Å) and dihedral angles between aromatic rings . Complementary techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹) .

Q. What solvents are suitable for dissolving this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Solubility can be enhanced via salt formation (e.g., sodium or potassium carboxylate salts) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves:

- Catalyst screening : K₂CO₃ or Cs₂CO₃ improves cyclization efficiency .

- Reaction time : Extended reaction times (12–24 hrs) for hydrolysis steps maximize carboxylate formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) . Contradictions in reported yields (50–85%) may arise from impurities in starting materials or side reactions (e.g., over-chlorination) .

Q. How can computational methods predict the compound’s reactivity or biological activity?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) model electronic properties:

- HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity .

- Molecular electrostatic potential maps highlight nucleophilic sites (carboxylic acid group) . Docking studies with enzymes (e.g., carbonic anhydrase) predict binding affinity by analyzing interactions with the pyrazole ring and chloro substituent .

Q. How to resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra often stem from:

- Tautomerism : The pyrazole ring may exhibit keto-enol tautomerism, altering proton environments .

- Crystallographic vs. solution-state data : X-ray structures reflect solid-state conformations, while NMR captures dynamic equilibria . Use variable-temperature NMR or deuterated solvents to stabilize specific tautomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.